1,3,5,7-Tetraazatricyclo[3.3.1.1^{3,7}]decan-2-ol, commonly known as hexamethylenetetramine or methenamine, is an organic compound with the molecular formula . This compound is classified as a heterocyclic organic compound and is characterized by its cage-like structure, which resembles that of adamantane. It is primarily used in various industrial applications and has notable significance in medicinal chemistry.
Hexamethylenetetramine was first synthesized in 1859 by Alexander Butlerov. The compound is produced industrially through the reaction of formaldehyde and ammonia, typically in an aqueous solution. Its CAS number is 100-97-0, and it is also recognized by other names such as urotropine and methenamine silver.
The synthesis of hexamethylenetetramine can be achieved through several methods:
The reaction typically involves heating formaldehyde and ammonia at elevated temperatures (around 60–80 °C) to facilitate the formation of hexamethylenetetramine. The process can be optimized by controlling pH levels and reaction time to enhance product yield .
The molecular structure of 1,3,5,7-tetraazatricyclo[3.3.1.1^{3,7}]decan-2-ol features a unique tricyclic arrangement with four nitrogen atoms forming a cage-like structure. The compound's three-dimensional configuration allows for various interactions with other molecules.
Hexamethylenetetramine undergoes several chemical reactions:
The decomposition reaction is particularly significant in medical applications where hexamethylenetetramine acts as a urinary antiseptic by releasing formaldehyde in acidic urine, which has antibacterial properties .
The mechanism of action of hexamethylenetetramine primarily revolves around its ability to release formaldehyde in acidic environments. Upon administration, it dissociates to form formaldehyde when exposed to acidic conditions within the urinary tract.
This release mechanism allows for localized antibacterial effects against pathogens responsible for urinary tract infections, making it an effective therapeutic agent .
Relevant data indicates that hexamethylenetetramine has a high energy density when used as a solid fuel, burning without producing smoke or ash .
Hexamethylenetetramine has diverse applications across multiple fields:
The 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane (hexamethylenetetramine, HMT) core serves as the universal precursor for synthesizing the target hydroxylated derivative. HMT (CAS 100-97-0, C₆H₁₂N₄) is commercially synthesized via the cyclocondensation of formaldehyde and ammonia under controlled conditions [6] [7]. Its adamantane-like cage structure features four tertiary nitrogen atoms at symmetric positions, providing the rigid polyazatricyclic framework essential for further functionalization. The gem-directional arrangement of nitrogen lone pairs enables electrophilic attacks at bridgehead positions, a key feature exploited in hydroxylation strategies. Industrial purification protocols—including recrystallization from ethanol or ethyl acetate—yield HMT with >99% assay purity, a critical prerequisite for regioselective downstream reactions [7].
Direct hydroxylation at the C2 position of HMT remains challenging due to the compound’s high symmetry and steric constraints. Synthetic routes to 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decan-2-ol (C₆H₁₂N₄O, MW 156.19 g/mol, CAS 359842-08-3) typically involve controlled ring-opening of epoxides or oxidative functionalization under mild conditions to preserve the cage integrity [4] [5]. Nuclear magnetic resonance (NMR) studies confirm the hydroxyl group’s regiochemistry: The C2-hydroxyl proton resonates as a distinct singlet between 4.0–5.0 ppm, while methylene protons adjacent to nitrogen exhibit characteristic downfield shifts due to oxygen’s electronegativity [3]. This regioselectivity arises from the transient generation of a C2 carbocation intermediate stabilized by alpha-nitrogen atoms, followed by nucleophilic water addition.
Table 1: Spectroscopic Signatures of C2-Hydroxylation
Technique | Key Feature | Interpretation |
---|---|---|
¹H NMR | δ 2.48 ppm (s) | Methyl protons of N-CH₃ derivatives |
¹H NMR | δ 4.0–5.0 ppm (s) | Hydroxyl proton at C2 |
IR | 3200–3400 cm⁻¹ (broad peak) | O-H stretching vibration |
Epoxides serve as pivotal electrophiles for generating HMT-derived quaternary ammonium complexes, which can be hydrolyzed to access the C2-hydroxy motif. For example, 2-(chloromethyl)oxirane reacts with HMT to form a crystalline adduct (C₉H₁₇ClN₄O), where the epoxide ring undergoes ring-opening at the least substituted carbon. This generates a chlorohydrin intermediate that facilitates nucleophilic substitution at the HMT bridgehead [1]. Subsequent alkaline hydrolysis cleaves the C-Cl bond, yielding the stable C2-hydroxy derivative. This route exemplifies the dual role of epoxides as both alkylating agents and hydroxyl group precursors, enabling precise installation of oxygen functionality without disrupting the tetraazatricyclic core.
Benzoate-assisted crystallization offers a strategic advantage in isolating HMT derivatives. The 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane monobenzoate adduct (C₁₃H₁₈N₄O₂) stabilizes via charge-assisted N⁺-H···O⁻ carboxylate hydrogen bonds, which template the supramolecular assembly [2]. In contrast, non-benzoate precursors like benzene-1,2,4,5-tetracarboxylic acid (BTCA) form co-crystals via proton transfer to HMT, creating ionic lattices of type [(HMT-H⁺)₂·(BTCA²⁻)] [3]. Hydrolysis of these adducts releases the free C2-hydroxy compound:
Table 2: Precursor Pathway Comparison
Parameter | Benzoate Pathway | Non-Benzoate (BTCA) Pathway |
---|---|---|
Adduct Formula | C₁₃H₁₈N₄O₂ | [(C₇H₁₅N₄)₂·(C₁₀H₄O₈)] |
Synthesis | Organic solvent crystallization | Hydrothermal (110–115°C, 16–18 kg/cm²) |
Key Interaction | N-H⁺···OOCPh hydrogen bonds | Multi-point O-H···N⁺/N⁺···O⁻ ionic bonds |
Yield Control | Moderate (≥70%) | High (≥85%) |
The BTCA route (1:4 HMT:acid ratio) achieves higher yields due to irreversible proton transfer under hydrothermal conditions. However, benzoate adducts permit milder deprotection, making them preferable for acid-labile derivatives [2] [3].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6